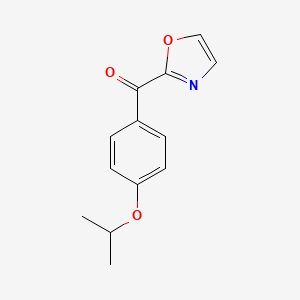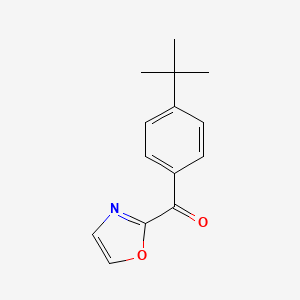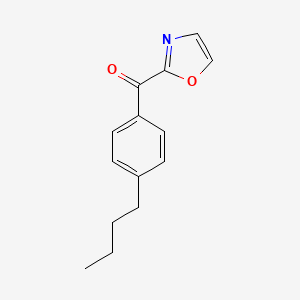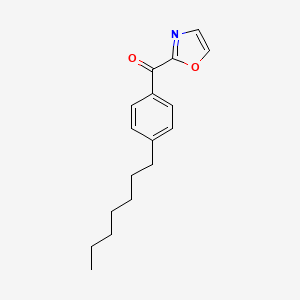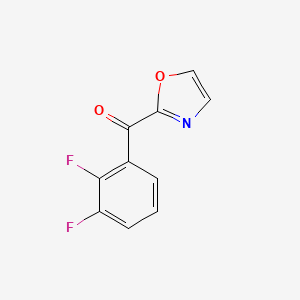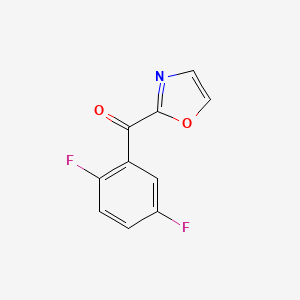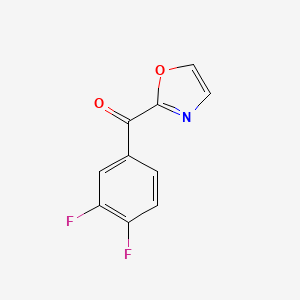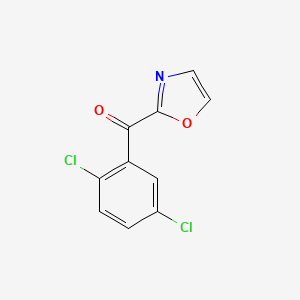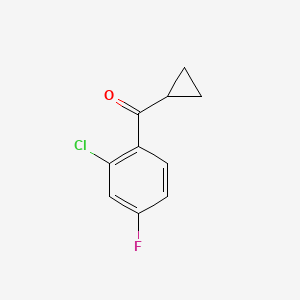
2-Chloro-4-fluorophenyl cyclopropyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-fluorophenyl cyclopropyl ketone” is a chemical compound with the CAS Number: 898790-18-6 and a linear formula of C10H8ClFO . It has a molecular weight of 198.62 . The IUPAC name for this compound is (2-chloro-4-fluorophenyl)(cyclopropyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-fluorophenyl cyclopropyl ketone” is 1S/C10H8ClFO/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-Chloro-4-fluorophenyl cyclopropyl ketone” has a molecular weight of 198.62 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Heck Reaction Applications : A study demonstrated the application of related fluorinated ketones in Heck reactions. Specifically, 3-Fluoro-3-buten-2-one, which is structurally related to 2-Chloro-4-fluorophenyl cyclopropyl ketone, was used in reactions with aryl iodides to produce Z-3-fluorobenzalacetones, highlighting the reactivity of such compounds in palladium-catalyzed processes (Patrick, Agboka, & Gorrell, 2008).
Synthesis of Piperidinols : Another study explored the synthesis of 1-arylpiperidin-4-ols using various fluorinated and chlorinated anilines, demonstrating the versatility of such ketones in synthesizing nitrogen-containing heterocycles (Reese & Thompson, 1988).
Cyclopropyl Ketone Synthesis : A method was developed for preparing cyclopropyl methyl ketone, a compound related to 2-Chloro-4-fluorophenyl cyclopropyl ketone, illustrating the chemical pathways and synthesis techniques relevant to such compounds (Meshcheryakov & Glukhovtsev, 1959).
Labelling of Neuroleptic Agents : A study involved the labeling of a neuroleptic agent with carbon-14, using a compound similar to 2-Chloro-4-fluorophenyl cyclopropyl ketone. This indicates the potential use of such ketones in the preparation and study of pharmaceutical compounds (Nakatsuka et al., 1979).
Development of Ketamine Derivatives : Research on the development of ketamine derivatives involved the synthesis of fluorinated ketones, suggesting the potential of 2-Chloro-4-fluorophenyl cyclopropyl ketone in synthesizing novel pharmaceutical compounds (Moghimi et al., 2014).
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTSLTYNCQDYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642503 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenyl cyclopropyl ketone | |
CAS RN |
898790-18-6 |
Source


|
| Record name | Methanone, (2-chloro-4-fluorophenyl)cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


